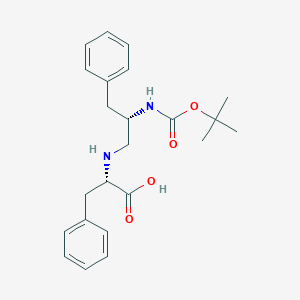
Boc-nle-osu
Descripción general
Descripción
“Boc-nle-osu” is a chemical compound with the molecular formula C15H24N2O6 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of Boc-nle-osu consists of 15 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 6 oxygen atoms . The exact structural details are not available in the searched resources.
Physical And Chemical Properties Analysis
Boc-nle-osu has a molecular weight of 328.36 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the searched resources.
Safety and Hazards
Mecanismo De Acción
Target of Action
Boc-nle-osu, also known as Boc-L-2-aminohexanoic acid-OSu , is primarily used in the field of peptide synthesis . The primary targets of Boc-nle-osu are amino functions, particularly primary amines . Primary amines are unique because they can accommodate two such groups .
Mode of Action
Boc-nle-osu acts as a protecting group for amino functions . It plays a pivotal role in the synthesis of multifunctional targets . The compound interacts with its targets by providing protection, particularly in the context of synthesis where amino functions often occur .
Biochemical Pathways
It’s known that synthetic molecules that target these receptors are useful reagents in the study of biochemical pathways involving them .
Pharmacokinetics
It’s known that boc-nle-osu is stored in a freezer , which may suggest that it is sensitive to temperature and requires specific storage conditions to maintain its stability and efficacy.
Result of Action
It’s known that boc-nle-osu plays a crucial role in the synthesis of multifunctional targets, particularly where amino functions often occur . This suggests that it may have significant effects at the molecular level, particularly in the context of peptide synthesis.
Action Environment
The action of Boc-nle-osu can be influenced by environmental factors. For instance, it is stored in a freezer , suggesting that temperature can affect its stability and efficacy. Furthermore, in the event of accidental release, it’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . This suggests that the compound’s action, efficacy, and stability can be influenced by the environment in which it is handled and stored.
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O6/c1-5-6-7-10(16-14(21)22-15(2,3)4)13(20)23-17-11(18)8-9-12(17)19/h10H,5-9H2,1-4H3,(H,16,21)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEJKEMEWVZHGX-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-nle-osu | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



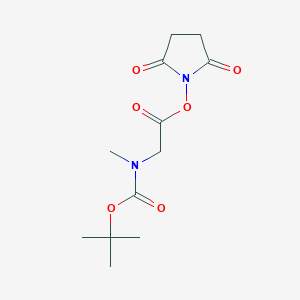
![Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-](/img/structure/B558079.png)
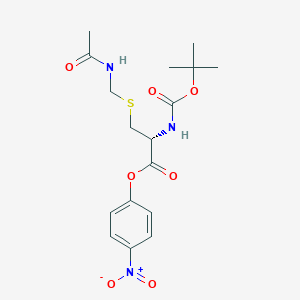
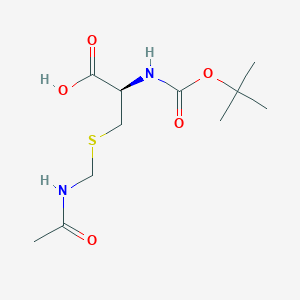
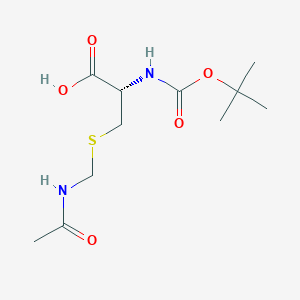
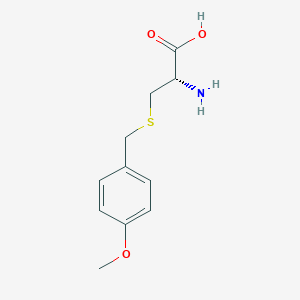


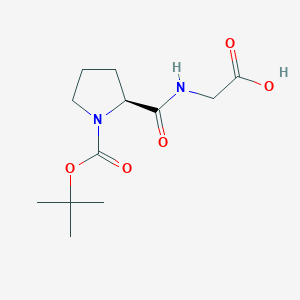
![3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B558093.png)
